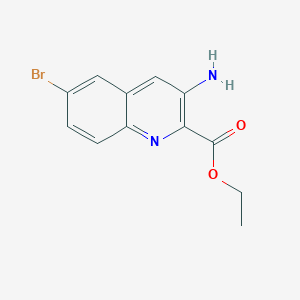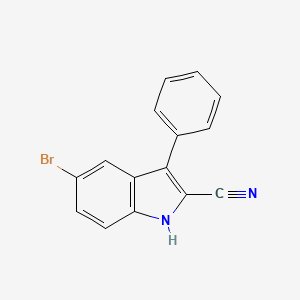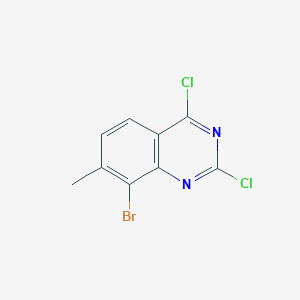![molecular formula C18H24O9 B11835644 Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl est un composé organique complexe avec une structure unique qui comprend un cycle dioxane, un cycle cyclopentène et un groupe fonctionnel ester.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du cycle dioxane, suivie de l'introduction du cycle cyclopentène et du groupe ester. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour assurer que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour contrôler la température, la pression et d'autres paramètres de réaction. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de nouveaux groupes fonctionnels ou à la rupture de ceux existants.
Réduction : Cette réaction peut convertir le groupe ester en un alcool ou d'autres formes réduites.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température et le solvant, sont soigneusement contrôlées pour atteindre le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde ou de réactif dans des essais biochimiques.
Médecine : Sa structure unique pourrait être explorée pour des applications thérapeutiques potentielles.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la fabrication chimique.
Mécanisme d'action
Le mécanisme par lequel l'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent entraîner des changements dans la structure et la fonction des molécules biologiques, influençant diverses voies biochimiques. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: Its unique structure could be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres esters de l'acide carbonique et des dérivés présentant des caractéristiques structurelles similaires. Voici quelques exemples :
- Acide carbonique, ester 1,1-diméthyléthylique de 5,6-dihydro-5-oxo-2H-pyran-2-yl .
- Acide carbamique, ester 1,1-diméthyléthylique de N-[(1R,2R,5S)-2-amino-5-[(diméthylamino)carbonyl]cyclohexyl]- .
Unicité
L'unicité de l'acide carbonique, ester 1,1-diméthyléthylique de (1R,4S)-4-[5-(acétoxy)-2,2-diméthyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopentèn-1-yl réside dans sa combinaison spécifique de groupes fonctionnels et de cycles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H24O9 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
[2,2-dimethyl-5-[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl]-4,6-dioxo-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C18H24O9/c1-10(19)24-18(13(20)25-17(5,6)26-14(18)21)11-7-8-12(9-11)23-15(22)27-16(2,3)4/h7-8,11-12H,9H2,1-6H3/t11-,12+/m1/s1 |
Clé InChI |
XWBGXFMFEUKNKW-NEPJUHHUSA-N |
SMILES isomérique |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)[C@H]2C[C@H](C=C2)OC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)C2CC(C=C2)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)




![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)



